4-methoxy-N-(2-methoxyphenethyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide 4-methoxy-N-(2-methoxyphenethyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 941899-88-3
VCID: VC7634860
InChI: InChI=1S/C21H21N3O4/c1-27-17-11-7-6-8-15(17)12-13-22-21(26)20-18(28-2)14-19(25)24(23-20)16-9-4-3-5-10-16/h3-11,14H,12-13H2,1-2H3,(H,22,26)
SMILES: COC1=CC=CC=C1CCNC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Molecular Formula: C21H21N3O4
Molecular Weight: 379.416

4-methoxy-N-(2-methoxyphenethyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

CAS No.: 941899-88-3

Cat. No.: VC7634860

Molecular Formula: C21H21N3O4

Molecular Weight: 379.416

* For research use only. Not for human or veterinary use.

4-methoxy-N-(2-methoxyphenethyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide - 941899-88-3

Specification

CAS No. 941899-88-3
Molecular Formula C21H21N3O4
Molecular Weight 379.416
IUPAC Name 4-methoxy-N-[2-(2-methoxyphenyl)ethyl]-6-oxo-1-phenylpyridazine-3-carboxamide
Standard InChI InChI=1S/C21H21N3O4/c1-27-17-11-7-6-8-15(17)12-13-22-21(26)20-18(28-2)14-19(25)24(23-20)16-9-4-3-5-10-16/h3-11,14H,12-13H2,1-2H3,(H,22,26)
Standard InChI Key BBYXIHLVMJOUMQ-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CCNC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3

Introduction

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Formation of the Pyridazine Core:
    Pyridazines are typically synthesized via condensation reactions between hydrazines and diketones or their derivatives.

  • Functionalization:

    • Introduction of methoxy groups through methylation reactions.

    • Coupling reactions to attach the phenethyl side chain and phenyl group.

  • Carboxamide Formation:
    The carboxamide group can be introduced via amidation using appropriate carboxylic acid derivatives or activated esters.

3.1. Pharmaceutical Applications

Pyridazine derivatives are widely studied for their biological activities, including:

  • Anticancer Properties: Pyridazine scaffolds have shown promise as inhibitors of enzymes and receptors involved in cancer progression. The presence of functional groups like methoxy and carboxamide may enhance selectivity toward specific targets.

  • Anti-inflammatory Activity: Compounds with similar structures have demonstrated anti-inflammatory effects by modulating inflammatory pathways.

3.2. Material Science

Due to their electron-rich aromatic systems, pyridazine derivatives are also explored in materials science for applications in organic electronics and photovoltaics.

3.3. Synthetic Intermediates

This compound could serve as a precursor for synthesizing more complex molecules with tailored properties by modifying its functional groups.

Analytical Data

To confirm its identity and purity, the following techniques would be employed:

TechniqueData Expected
NMR SpectroscopyChemical shifts corresponding to methoxy (-OCH3_3), amide (-CONH-), aromatic protons
Mass SpectrometryMolecular ion peak at m/z corresponding to C20_{20}H20_{20}N2_{2}O4_{4}
IR SpectroscopyPeaks for C=O (ketone and amide), N-H (amide), and C-O (methoxy) bonds
X-Ray CrystallographyDetailed molecular geometry and intermolecular interactions

Biological Evaluation

Although specific studies on this compound were not found, structurally related pyridazine derivatives have been evaluated for:

  • Enzyme inhibition (e.g., kinases or oxidoreductases).

  • Receptor modulation (e.g., RXRα antagonists in cancer therapy).

  • Antimicrobial activity against bacterial and fungal strains.

Further studies, including docking simulations and in vitro assays, would be necessary to determine its exact biological profile.

Research Findings on Related Compounds

Several studies on structurally similar pyridazine derivatives highlight their relevance:

  • Pyridazines substituted with methoxy groups have shown enhanced solubility and bioavailability .

  • Carboxamide-functionalized pyridazines are reported as potential anticancer agents due to their ability to interact with DNA or proteins involved in cell division .

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